![molecular formula C10H5BrClN3S B1523162 2-Bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole CAS No. 1094279-94-3](/img/structure/B1523162.png)
2-Bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole
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Overview
Description
“2-Bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole” is a chemical compound with the CAS Number: 1094279-94-3 . It has a molecular weight of 314.59 . The compound is a powder at room temperature .
Synthesis Analysis
A simple and efficient method was developed for the synthesis of 2,6-disubstituted-imidazo [2,1-b] [1,3,4]thiadiazoles under microwave (MW) activation using 2-amino-5-substituted-1,3,4-thiadiazoles and appropriate bromo ketones as materials . All reactions demonstrated the benefits of MW reactions: convenient operation, short reaction time, and good yields .Molecular Structure Analysis
The IUPAC Name of the compound is 2-bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole . The InChI Code is 1S/C10H5BrClN3S/c11-9-14-15-5-8(13-10(15)16-9)6-1-3-7(12)4-2-6/h1-5H .Chemical Reactions Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 314.59 . The InChI Code is 1S/C10H5BrClN3S/c11-9-14-15-5-8(13-10(15)16-9)6-1-3-7(12)4-2-6/h1-5H .Scientific Research Applications
Antimicrobial Activity
This compound has been studied for its potential as an antimicrobial agent. The presence of the imidazo[2,1-b][1,3,4]thiadiazole moiety is known to confer antibacterial and antifungal properties . Research indicates that derivatives of this compound can be effective against a range of microorganisms, including Staphylococcus aureus and Candida albicans .
Antitubercular Properties
The fight against tuberculosis (TB) has led to the exploration of imidazo[2,1-b][1,3,4]thiadiazole derivatives as potential antitubercular agents. Studies have shown that these compounds can exhibit significant activity against Mycobacterium tuberculosis , the causative agent of TB .
Anticancer Research
Compounds with the imidazo[2,1-b][1,3,4]thiadiazole structure have been investigated for their anticancer properties. They have shown promise in oncology, particularly due to their ability to interfere with cell proliferation and induce apoptosis in cancer cells .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic activities of thiazole derivatives make them candidates for the development of new pain relief drugs. These compounds can potentially inhibit the synthesis of inflammatory mediators, thereby reducing inflammation and pain .
Neuroprotective Applications
There is evidence to suggest that imidazo[2,1-b][1,3,4]thiadiazole derivatives may have neuroprotective effects. This makes them of interest in the study of neurodegenerative diseases and as potential therapeutic agents for conditions like Alzheimer’s and Parkinson’s disease .
Antiviral Potential
The structural features of imidazo[2,1-b][1,3,4]thiadiazole compounds have been associated with antiviral activity. They could be used in the development of new drugs to combat viral infections, including HIV .
Cardiovascular Research
In cardiovascular research, these compounds have been evaluated for their potential to act as antihypertensive agents. They may work by affecting vascular smooth muscle tone and thus could be beneficial in managing high blood pressure .
Agricultural Applications
Beyond medical research, imidazo[2,1-b][1,3,4]thiadiazole derivatives are also explored for their use in agriculture. They can serve as fungicides or biocides, helping to protect crops from fungal infections and pests .
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to target various proteins and enzymes, influencing a range of biological activities .
Mode of Action
It has been suggested that the trifluoromethyl substitution at position-2 and p-chlorophenyl substitution at position-6 of the imidazo[2,1-b][1,3,4]thiadiazole ring enhance the inhibitory activity .
Biochemical Pathways
Compounds with similar structures have been reported to influence various biochemical pathways, including those involved in cell cycle regulation .
Result of Action
Compounds with similar structures have been reported to exhibit antiproliferative activities .
properties
IUPAC Name |
2-bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrClN3S/c11-9-14-15-5-8(13-10(15)16-9)6-1-3-7(12)4-2-6/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJNVHZYIKUAMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C(=N2)SC(=N3)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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